AZD2014
Vue d'ensemble
Description
Applications De Recherche Scientifique
Vistusertib has a wide range of scientific research applications:
Cancer Research: It has been studied extensively for its potential to inhibit tumor growth and induce apoptosis in various cancer models.
Pulmonary Inflammation and Fibrosis: Vistusertib has shown promise in reducing pulmonary inflammation and fibrosis by modulating inflammatory and oxidative stress mediators.
Endocrine Therapy: It has been evaluated in combination with other drugs, such as anastrozole, for the treatment of hormone receptor-positive recurrent or metastatic endometrial cancer.
Cellular Signaling Studies: Vistusertib is used to study the mTOR signaling pathway and its role in cellular growth, metabolism, and immunity.
Mécanisme D'action
Target of Action
AZD2014, also known as Vistusertib or AZD-2014, primarily targets the mammalian target of rapamycin (mTOR) . mTOR is an atypical serine-threonine kinase that plays a critical role in regulating major cellular functions, such as nutrient sensing, growth, and proliferation . mTOR forms two multiprotein complexes, mTORC1 and mTORC2 , which have distinct roles in cellular processes .
Mode of Action
This compound is a small-molecule ATP competitive inhibitor that inhibits both mTORC1 and mTORC2 complexes . It has a greater inhibitory function against mTORC1 than the clinically approved rapalogs . The inhibition of mTORC2 prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .
Biochemical Pathways
The inhibition of mTORC1 and mTORC2 by this compound results in the down-regulation of the Akt/mTOR signaling pathway . This pathway contributes significantly to the activation of mTORC1 during the development of cardiac hypertrophy . mTORC2 is involved in the regulation of cell survival, growth, and proliferation in cardiomyocytes .
Pharmacokinetics
The recommended phase II dose for further evaluation of this compound is 50 mg twice daily . At this dose, it has been possible to demonstrate pharmacologically relevant plasma concentrations . This compound is administered orally twice a day continuously .
Result of Action
This compound has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, this compound induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . The antitumor activity of this compound is associated with modulation of both mTORC1 and mTORC2 substrates .
Analyse Biochimique
Biochemical Properties
AZD2014 interacts with the mTORC1 and mTORC2 complexes, which are multiprotein complexes involved in the regulation of cellular processes . The inhibition of these complexes by this compound results in the down-regulation of the Akt/mTOR signaling pathway .
Cellular Effects
This compound has broad antiproliferative effects across multiple cell lines, including ER+ breast models with acquired resistance to hormonal therapy and cell lines with acquired resistance to rapalogs . In vivo, this compound induces dose-dependent tumor growth inhibition in several xenograft and primary explant models . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of both mTORC1 and mTORC2, which in turn results in the down-regulation of the Akt/mTOR signaling pathway . This inhibition prevents the feedback activation of Akt signaling, which occurs when only mTORC1 is inhibited .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have broad antiproliferative effects across multiple cell lines . The antitumor activity of this compound is associated with modulation of both mTORC1 and mTORC2 substrates .
Dosage Effects in Animal Models
In animal models, this compound induces dose-dependent tumor growth inhibition . It also attenuates cardiac hypertrophy in the Mybpc3-KO mouse model .
Metabolic Pathways
This compound is involved in the mTOR pathway, a key regulatory function in cardiovascular physiology and pathology in hypertrophy . It inhibits both mTORC1 and mTORC2 complexes, which in turn results in the down-regulation of the Akt/mTOR signaling pathway .
Subcellular Localization
The subcellular localization of this compound is not explicitly mentioned in the literature. As an mTOR inhibitor, it is expected to localize where mTOR complexes are found. These complexes are typically associated with cellular membranes, including the lysosomal surface, where they regulate protein synthesis and other cellular processes .
Méthodes De Préparation
La synthèse du vistusertib implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. Les voies synthétiques détaillées et les conditions de réaction sont propriétaires et ne sont pas divulguées au public dans leur intégralité . les méthodes de production industrielle impliquent généralement des techniques de synthèse organique avancées, assurant une pureté et un rendement élevés du produit final.
Analyse Des Réactions Chimiques
Le vistusertib subit diverses réactions chimiques, se concentrant principalement sur son interaction avec les molécules biologiques. Il est connu pour inhiber l'activité de mTOR, conduisant à l'induction de l'apoptose des cellules tumorales et à une diminution de la prolifération des cellules tumorales . Les réactifs et les conditions courants utilisés dans ces réactions comprennent des inhibiteurs spécifiques et des conditions de culture cellulaire qui imitent l'environnement physiologique. Les principaux produits formés à partir de ces réactions sont généralement les effets en aval sur les voies cellulaires, tels que la réduction de l'expression des marqueurs inflammatoires et l'amélioration des fonctions cellulaires .
4. Applications de la Recherche Scientifique
Le vistusertib a un large éventail d'applications de recherche scientifique :
Recherche sur le Cancer : Il a été étudié de manière approfondie pour son potentiel à inhiber la croissance tumorale et à induire l'apoptose dans divers modèles de cancer.
Inflammation et Fibrose Pulmonaire : Le vistusertib s'est montré prometteur pour réduire l'inflammation et la fibrose pulmonaires en modulant les médiateurs inflammatoires et du stress oxydatif.
Thérapie Endocrinienne : Il a été évalué en association avec d'autres médicaments, tels que l'anastrozole, pour le traitement du cancer de l'endomètre récurrent ou métastatique positif aux récepteurs hormonaux.
Études de Signalisation Cellulaire : Le vistusertib est utilisé pour étudier la voie de signalisation mTOR et son rôle dans la croissance cellulaire, le métabolisme et l'immunité.
5. Mécanisme d'Action
Le vistusertib exerce ses effets en inhibant l'activité de mTOR, une kinase sérine/thréonine qui est surexprimée dans diverses tumeurs . En inhibant à la fois les complexes mTORC1 et mTORC2, le vistusertib perturbe la voie de signalisation PI3K/Akt/mTOR, conduisant à une réduction de la prolifération des cellules tumorales et à une augmentation de l'apoptose . Cette inhibition affecte également d'autres processus cellulaires, tels que le métabolisme et les réponses immunitaires .
Comparaison Avec Des Composés Similaires
Le vistusertib est unique par sa double inhibition des complexes mTORC1 et mTORC2, ce qui le distingue des autres inhibiteurs de mTOR comme l'évérolimus qui ciblent principalement mTORC1 . Cette double inhibition fournit un blocage plus complet de la voie mTOR, conduisant potentiellement à une suppression tumorale plus efficace . Des composés similaires incluent :
Everolimus : Inhibe principalement mTORC1 et est utilisé dans divers traitements contre le cancer.
Temsirolimus : Un autre inhibiteur de mTORC1 avec des applications en thérapie anticancéreuse.
Rapamycine : L'inhibiteur de mTOR original, ciblant principalement mTORC1.
Propriétés
IUPAC Name |
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N6O3/c1-16-14-33-11-9-30(16)23-20-7-8-21(18-5-4-6-19(13-18)24(32)26-3)27-22(20)28-25(29-23)31-10-12-34-15-17(31)2/h4-8,13,16-17H,9-12,14-15H2,1-3H3,(H,26,32)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSFANSTBFGBAF-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOCC5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)NC)N5CCOC[C@@H]5C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20143584 | |
Record name | AZD-2014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1009298-59-2 | |
Record name | Vistusertib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1009298592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vistusertib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-2014 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20143584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1009298-59-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VISTUSERTIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BSC3P4H5X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: AZD2014 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. [, , , , ]
ANone: Unlike rapalogs, which allosterically inhibit mTORC1, this compound directly targets the kinase domain of mTOR, resulting in more potent inhibition of both mTORC1 and mTORC2. [, , ]
ANone: this compound effectively inhibits phosphorylation of mTORC1 substrates p-S6K and p-4EBP1 and the mTORC2 target p-AKT (Ser473). [, , , , ]
ANone: Unlike rapalogs, this compound effectively inhibits mTORC2 and prevents the feedback activation of AKT signaling. []
ANone: this compound induces cell cycle arrest, inhibits cell proliferation, and promotes apoptosis and autophagy. It also impacts crucial cellular processes like protein synthesis, angiogenesis, and epithelial-mesenchymal transition (EMT). [, , , , , , , , ]
ANone: Unfortunately, the provided research does not disclose the molecular formula, weight, or spectroscopic data of this compound.
ANone: The provided research focuses on the biological activity and pharmacological properties of this compound in the context of cancer treatment. There is no information regarding material compatibility and stability under various conditions.
ANone: this compound is a kinase inhibitor and does not exhibit catalytic properties in the context of the provided research.
ANone: The research does not provide details on specific structural modifications of this compound and their effects on potency or selectivity.
ANone: The research doesn't explicitly discuss specific formulation strategies for this compound. It refers to using an oral solution in a phase I trial, but further details regarding formulation enhancements are not provided. []
ANone: The provided research primarily focuses on the biological and pharmacological aspects of this compound. Information regarding specific SHE regulations is not included.
ANone: this compound is rapidly absorbed after oral administration, with a short half-life of approximately 3 hours. [] The research does not provide detailed information about its distribution, metabolism, or excretion.
ANone: Research indicates that the short half-life of this compound might necessitate frequent dosing or the development of formulations for sustained release to maintain therapeutic efficacy. [] More research is needed to fully understand the relationship between this compound's PK profile and its in vivo activity.
ANone: Research demonstrates that this compound inhibits mTORC1 and mTORC2 signaling in preclinical models and patient samples. The degree of mTOR inhibition achieved in vivo is dose-dependent. [, , , , , , , , , , , ]
ANone: Researchers have used various cell-based assays, including MTT assays, clonogenic survival assays, cell cycle analyses, and flow cytometry to assess this compound's effects on cell viability, proliferation, apoptosis, and cell cycle progression. [, , , , , , , , ]
ANone: Preclinical studies have utilized various animal models, including xenograft models of human cancer cell lines, patient-derived xenografts (PDXs), and genetically engineered mouse models, to investigate this compound's antitumor efficacy. [, , , , , , , , , , ]
ANone: Yes, multiple phase I and II clinical trials have been conducted with this compound in various cancer types, including breast cancer, pancreatic cancer, prostate cancer, T-ALL, B-ALL, mantle cell lymphoma, ovarian cancer, endometrial cancer, lung cancer, and meningioma. [, , , , , , , , , , ]
ANone: Clinical trials have shown that this compound can inhibit mTOR signaling in patients. While some trials have shown promising antitumor activity, others have indicated limited efficacy as a single agent. The safety profile of this compound is generally acceptable, with manageable adverse events. [, , , , , , , , , , ]
ANone: Research suggests potential resistance mechanisms to this compound, including rebound activation of AKT and FOXO, as well as ERK activation, during prolonged mTORC1/2 inhibition. []
ANone: The research indicates potential selection for SMARCA4 mutations in patients treated with this compound. SMARCA4 mutations are implicated in resistance to various targeted therapies, suggesting a possible mechanism of cross-resistance. [] Further research is needed to clarify the extent of cross-resistance.
ANone: While detailed toxicological data is not provided, research indicates that this compound is generally well-tolerated in preclinical and clinical settings, with manageable adverse events. [, , , , , , , , , , ]
ANone: One study explored the use of rituximab (anti-CD20)-modified nanoparticles loaded with this compound to enhance targeting to B lymphoma cells. [] This approach suggests the possibility of improving drug delivery and enhancing efficacy against specific cancer types.
ANone: Research suggests that low PTEN expression in tumor cells might be a predictive biomarker for this compound activity in ovarian cancer. [] Additionally, the study of noninvasive pharmacodynamic markers, such as changes in phospholipid metabolites detected by magnetic resonance spectroscopy, could help monitor tumor response to this compound treatment. [] More research is needed to identify reliable biomarkers for this compound.
ANone: Several analytical techniques are mentioned in the research, including Western blotting for protein expression analysis, flow cytometry for cell cycle analysis and apoptosis assessment, MTT assays for cell viability, and magnetic resonance spectroscopy for studying metabolic profiles. [, , , , , , , , , , , , ]
ANone: Research highlights the need for further development of noninvasive pharmacodynamic markers to monitor treatment response more effectively. [] Additionally, identifying reliable biomarkers for predicting this compound efficacy and potential adverse effects requires further investigation.
ANone: this compound represents a significant advancement in mTOR inhibition by targeting both mTORC1 and mTORC2 complexes, unlike first-generation rapalogs that predominantly inhibit mTORC1. [, , , , , , ] This dual targeting approach offers the potential for enhanced antitumor activity and overcoming resistance mechanisms associated with rapalogs.
ANone: Research on this compound involves a synergistic interplay of disciplines, including oncology, pharmacology, immunology, molecular biology, cell biology, biochemistry, and analytical chemistry. [, , , , , , , , , , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.